Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)
Brand Name: Vulcanchem
CAS No.: 171482-98-7
VCID: VC0063669
InChI: InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10+/m1/s1
SMILES: CCOC1CC2COC(=O)CCC2O1
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)

CAS No.: 171482-98-7

Main Products

VCID: VC0063669

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) - 171482-98-7

CAS No. 171482-98-7
Product Name Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one
Standard InChI InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10+/m1/s1
Standard InChIKey HOTVEPWTYXMOGA-MRTMQBJTSA-N
Isomeric SMILES CCO[C@@H]1C[C@@H]2COC(=O)CC[C@H]2O1
SMILES CCOC1CC2COC(=O)CCC2O1
Canonical SMILES CCOC1CC2COC(=O)CCC2O1
Synonyms Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)
PubChem Compound 11769518
Last Modified Nov 11 2021
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